2-(carbamoylamino)-2-deoxy-D-galactopyranose
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Overview
Description
2-(Carbamoylamino)-2-deoxy-D-galactopyranose is a carbohydrate derivative that features a carbamoylamino group attached to the second carbon of a deoxy-D-galactopyranose molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(carbamoylamino)-2-deoxy-D-galactopyranose typically involves the protection of hydroxyl groups, followed by the introduction of the carbamoylamino group. One common method includes the use of glycosyl donors and acceptors under acidic conditions to form the glycosidic bond. The carbamoylamino group can be introduced through carbamoylation reactions using reagents such as carbamoyl chlorides or isocyanates .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Carbamoylamino)-2-deoxy-D-galactopyranose can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the carbamoylamino group or other reactive sites on the molecule, often using nucleophiles or electrophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired reaction pathway and product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups attached to the molecule .
Scientific Research Applications
2-(Carbamoylamino)-2-deoxy-D-galactopyranose has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex carbohydrate derivatives and glycosylated compounds.
Biology: Studied for its potential role in biological processes and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(carbamoylamino)-2-deoxy-D-galactopyranose involves its interaction with specific molecular targets and pathways. This compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(carbamoylamino)-2-deoxy-D-galactopyranose include other carbohydrate derivatives with carbamoylamino groups, such as 3-(carbamoylamino)-3-deoxy-D-glucopyranose and 2-(carbamoylamino)-2-deoxy-D-mannopyranose .
Uniqueness
The uniqueness of this compound lies in its specific structural configuration and the presence of the carbamoylamino group at the second carbon position. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O6/c8-7(14)9-3-5(12)4(11)2(1-10)15-6(3)13/h2-6,10-13H,1H2,(H3,8,9,14)/t2-,3-,4+,5-,6?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWKHUVWCUFCFS-GASJEMHNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)NC(=O)N)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)NC(=O)N)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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